3-Bromo-6-ethynylpyridazine
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Overview
Description
3-Bromo-6-ethynylpyridazine is a chemical compound with the molecular formula C₆H₃BrN₂ and a molecular weight of 183.01 g/mol It is a derivative of pyridazine, characterized by the presence of a bromine atom at the third position and an ethynyl group at the sixth position of the pyridazine ring
Scientific Research Applications
3-Bromo-6-ethynylpyridazine has diverse applications in scientific research, including:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-ethynylpyridazine typically involves the bromination of 6-ethynylpyridazine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of environmentally benign solvents and catalysts is often preferred to minimize waste and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-ethynylpyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used along with phosphine ligands and a base like potassium phosphate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed: The major products formed from these reactions include various substituted pyridazines, coupled products with aryl or vinyl groups, and oxidized or reduced derivatives .
Mechanism of Action
The mechanism of action of 3-Bromo-6-ethynylpyridazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 3-Bromo-6-phenylpyridazine
- 3-Bromo-6-methylpyridazine
- 3-Bromo-6-chloropyridazine
Comparison: 3-Bromo-6-ethynylpyridazine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to its analogs. For example, the ethynyl group allows for participation in coupling reactions, which is not possible with the phenyl or methyl analogs .
Properties
IUPAC Name |
3-bromo-6-ethynylpyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c1-2-5-3-4-6(7)9-8-5/h1,3-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWYPJJAGCIQLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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